

Technical Support Center: ent-Tedizolid Phosphate Extraction & Isolation

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Compound of Interest

Compound Name: *ent-Tedizolid Phosphate*

CAS No.: 1835340-19-6

Cat. No.: B1145310

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Executive Summary

This guide addresses yield attrition during the isolation of **ent-Tedizolid Phosphate** (the enantiomer of the oxazolidinone prodrug TR-701). While the ent isomer is chemically identical to the active pharmaceutical ingredient (API) regarding solubility and reactivity in achiral environments, its extraction presents unique challenges due to the molecule's amphiphilic nature and the lability of the phosphate ester.

Low yield is rarely a single-point failure. It is usually a cascade of incomplete phosphorylation, premature hydrolysis, or phase distribution errors (loss to the aqueous mother liquor).

Module 1: The pH-Solubility Trap

Symptom: The reaction indicates high conversion by HPLC, but mass recovery after workup is significantly lower than theoretical yield (<50%).

The Mechanism

Tedizolid Phosphate is a zwitterionic chameleon. It contains a basic pyridine/tetrazole system and an acidic phosphate group.

- pH < 2: The molecule is protonated and highly soluble in water (cationic).
- pH 7–9: As a disodium salt, it is hyper-soluble in water (anionic).
- pH 3–5 (Isoelectric Region): This is the "danger zone" for solubility but the "gold zone" for precipitation of the free acid.

If you are attempting to extract the disodium salt using standard organic solvents (DCM, EtOAc), you will fail; the partition coefficient (LogP) heavily favors the aqueous phase.

Troubleshooting Protocol

Q: At what pH are you attempting phase separation?

- Scenario A: Extracting the Free Acid
 - Correct Approach: Acidify the aqueous reaction mixture to pH 3.5 – 4.5. At this pH, the phosphate group is partially protonated, reducing water solubility and allowing extraction into polar organic solvents (e.g., n-Butanol or THF/EtOAc mixtures) or inducing precipitation.
 - Common Error: Acidifying to pH < 2. This protonates the nitrogenous heterocycles, locking the molecule in the water phase.
- Scenario B: Isolating the Salt (Disodium)
 - Correct Approach: Do not "extract." Perform a solvent swap or precipitation. The salt is insoluble in alcohols (Ethanol/Isopropanol).
 - Protocol: Concentrate the aqueous phase

Add Ethanol

The salt should precipitate.

Data: Solubility Profile

Phase	pH Condition	Dominant Species	Solubility (Water)	Solubility (Org)
Aqueous	< 2.0	Cationic (Protonated N)	High	Negligible
Aqueous	3.5 – 4.5	Zwitterion/Free Acid	Minimum (Precipitates)	Low-Moderate
Aqueous	> 7.5	Anionic (Phosphate Salt)	Very High	Negligible

Module 2: Phosphate Ester Hydrolysis

Symptom: Yield is low, and HPLC shows a large peak corresponding to the parent alcohol (ent-Tedizolid) rather than the phosphate.

The Mechanism

The phosphate ester bond in Tedizolid is kinetically stable at neutral pH but thermodynamically unstable in the presence of strong acids or bases combined with heat. This is a classic "prodrug degradation" pathway.

Q: Did you use heat during the workup?

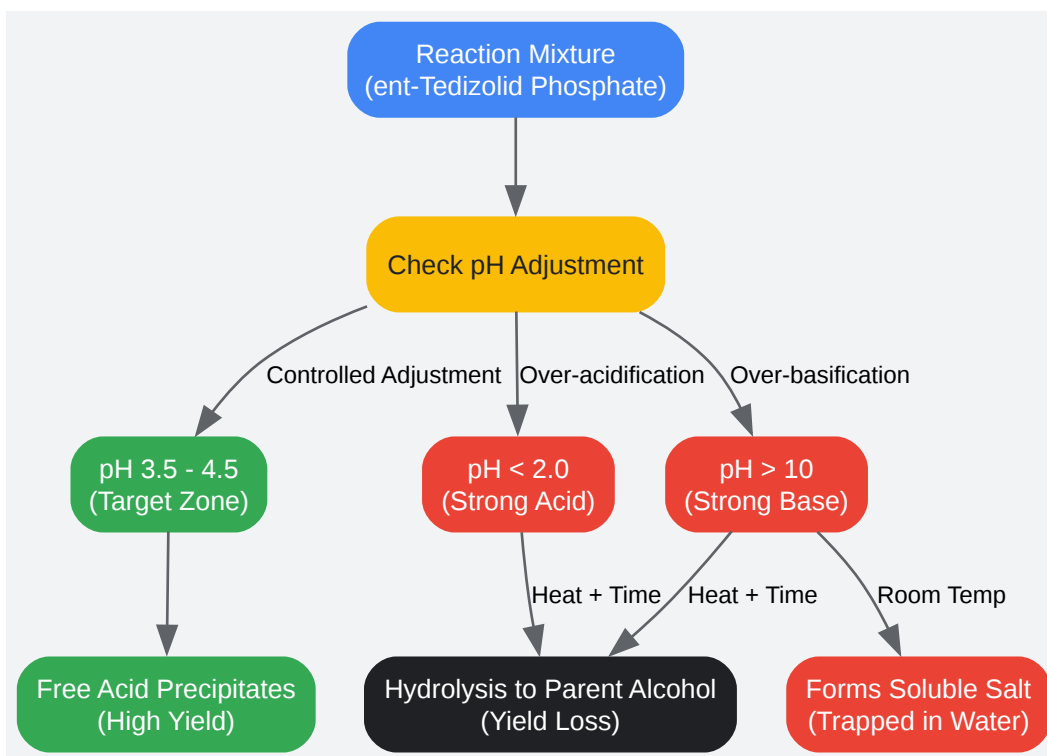
- Risk Factor: Rotovap bath temperature > 45°C while the solution is acidic.
- Risk Factor: Extended stirring in highly basic aqueous solution (pH > 12) to remove impurities.

Corrective Action: The "Cold & Fast" Rule

- Temperature Control: Maintain all workup streams at
during pH adjustments.
- Quench Strategy: If using

for phosphorylation, quench into ice water, not room temperature water. The exotherm from quenching can locally spike temperatures, causing immediate hydrolysis.

Visualization: Degradation & Isolation Logic



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Figure 1: The stability and solubility decision tree. Note that extreme pH values lead to either degradation or loss of product to the aqueous waste stream.

Module 3: The "Oiling Out" Phenomenon

Symptom: Upon acidification or concentration, the product separates not as a filterable solid, but as a sticky gum/oil on the flask walls.

The Mechanism

This is common with **ent-Tedizolid Phosphate** due to trace organic impurities (unreacted reagents) acting as plasticizers, preventing crystal lattice formation.

Troubleshooting Protocol

Q: Are you using a seeding strategy?

- Anti-Solvent Addition: Do not dump anti-solvent (e.g., Acetone or Ethanol) rapidly.
 - Protocol: Add anti-solvent dropwise to the aqueous concentrate until slight turbidity appears. Stop.
- Seeding: Add 0.5% w/w pure **ent-Tedizolid Phosphate** seed crystals.
- Aging: Allow the mixture to stir slowly at 5°C for 4–6 hours. This "Ostwald Ripening" converts the oil/amorphous phase into a crystalline solid.

Module 4: Experimental Protocol (Validated)

Objective: Isolation of **ent-Tedizolid Phosphate** Free Acid from Reaction Mixture.

- Quench: Pour reaction mixture (containing crude phosphate) into ice water ().
- Wash: Extract the aqueous mixture with Dichloromethane (DCM) x2.
 - Why? The product is in the water (pH is likely acidic/neutral from reaction). The impurities (unreacted parent alcohol) are in the DCM. Discard the DCM layer.
- pH Adjustment: Slowly adjust the aqueous layer to pH 4.0 using 2N NaOH or 1N HCl. Monitor temperature ().
- Precipitation: Stir for 1 hour. The free acid should precipitate as a white/off-white solid.
- Filtration: Filter the solid.
- Wash: Wash the cake with cold water followed by a small amount of cold Ethanol.
- Drying: Vacuum dry at .

Module 5: Stereochemical Integrity Verification

Since you are targeting the ent (enantiomer) form, you must verify that the extraction conditions did not induce racemization, although the oxazolidinone ring is generally robust.

Q: How to verify the specific enantiomer? Do not rely solely on optical rotation, as trace impurities can skew results. Use Chiral HPLC.

- Column: Chiralpak IA or IC.
- Mobile Phase: Hexane/Ethanol/DEA (gradient).
- Reference: Compare against a standard of (R)-Tedizolid (the active drug). Your product should have the opposite retention time shift.

References

- Trius Therapeutics (now Merck & Co). (2010). Oxazolidinone Antibiotics and Derivatives Thereof. U.S. Patent No. 7,816,379. Washington, DC: U.S. Patent and Trademark Office. [Link](#)
 - Context: Primary source for the synthesis and isolation of Tedizolid Phosph
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- PubChem. (n.d.). Tedizolid Phosphate (Compound). National Library of Medicine. [Link](#)
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- Gorczynski, M. J., et al. (2004). "Probing the limits of oxazolidinone antibacterial activity." Journal of Medicinal Chemistry, 47(24), 5819-5822. [Link](#)
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